

Application Notes and Protocols: Chiglitazar Sodium In Vitro Assays

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Compound of Interest

Compound Name: Chiglitazar sodium

Cat. No.: B11935768

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiglitazar sodium is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: PPAR α , PPAR γ , and PPAR δ .^{[1][2][3][4]} PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism, as well as inflammation.^{[1][5][6]} By simultaneously activating all three PPAR subtypes, Chiglitazar provides a multi-faceted approach to improving metabolic homeostasis.^{[1][6]} These application notes provide detailed protocols for the in vitro characterization of **Chiglitazar sodium**'s activity on PPARs.

Data Presentation

Table 1: In Vitro Potency of Chiglitazar Sodium on Human PPAR Subtypes

PPAR Subtype	EC50 (μ M)	Agonist Type
PPAR α	1.2	Agonist
PPAR γ	0.08	Agonist
PPAR δ	1.7	Agonist

EC50 (Half-maximal effective concentration) values were determined using in vitro transactivation assays.[7]

Signaling Pathway

Chiglitazar Sodium-Mediated PPAR Activation

Chiglitazar sodium, as a PPAR pan-agonist, enters the cell and binds to the ligand-binding domain of PPAR α , PPAR γ , and PPAR δ . This binding induces a conformational change in the PPAR protein, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, and inflammation.

Chiglitazar Sodium PPAR Signaling Pathway

Experimental Protocols

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of **Chiglitazar sodium** to activate PPAR subtypes by quantifying the expression of a reporter gene (luciferase) under the control of a PPRE.

Materials:

- HEK293T or COS-7 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 or similar transfection reagent

- Expression plasmids for human PPAR α , PPAR γ , or PPAR δ
- Reporter plasmid containing multiple PPRES upstream of a luciferase gene (e.g., pGL4.35[9xGAL4UAS/luc2P])
- Renilla luciferase plasmid (for normalization)

- **Chiglitazar sodium**

- DMSO (vehicle control)
- Dual-Luciferase Reporter Assay System
- Luminometer

Protocol:

- Cell Culture and Seeding:
 - Culture HEK293T or COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed cells in 96-well plates at a density of 3×10^4 cells/well and allow them to attach overnight.
- Transfection:
 - For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical mixture per well includes:
 - PPAR expression plasmid (e.g., 50 ng)
 - PPRES-luciferase reporter plasmid (e.g., 100 ng)
 - Renilla luciferase plasmid (e.g., 10 ng)
 - Incubate the complex at room temperature for 20-30 minutes.
 - Add the transfection complex to the cells and incubate for 24 hours.

- Compound Treatment:
 - Prepare serial dilutions of **Chiglitazar sodium** in DMEM. The final concentration of DMSO should be less than 0.1%.
 - After 24 hours of transfection, replace the medium with the compound-containing medium.
 - Incubate the cells for another 24 hours.
- Luciferase Assay:
 - Wash the cells once with PBS.
 - Lyse the cells using the lysis buffer provided with the Dual-Luciferase Reporter Assay System.
 - Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.
 - Plot the fold induction against the log concentration of **Chiglitazar sodium** and determine the EC50 value using a non-linear regression analysis.

PPAR Target Gene Expression Analysis (qRT-PCR)

This protocol determines the effect of **Chiglitazar sodium** on the expression of known PPAR target genes in a relevant cell line (e.g., HepG2 for PPAR α , 3T3-L1 for PPAR γ).

Materials:

- HepG2 or 3T3-L1 cells
- Appropriate cell culture medium and supplements

- **Chiglitazar sodium**
- DMSO (vehicle control)
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR master mix
- Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Protocol:

- Cell Culture and Treatment:
 - Culture the selected cell line to 70-80% confluency in 6-well plates.
 - Treat the cells with various concentrations of **Chiglitazar sodium** or DMSO (vehicle control) for 24-48 hours.
- RNA Extraction and cDNA Synthesis:
 - Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
 - Quantify the RNA and assess its purity.
 - Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
- Quantitative Real-Time PCR (qRT-PCR):
 - Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.
 - Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol.

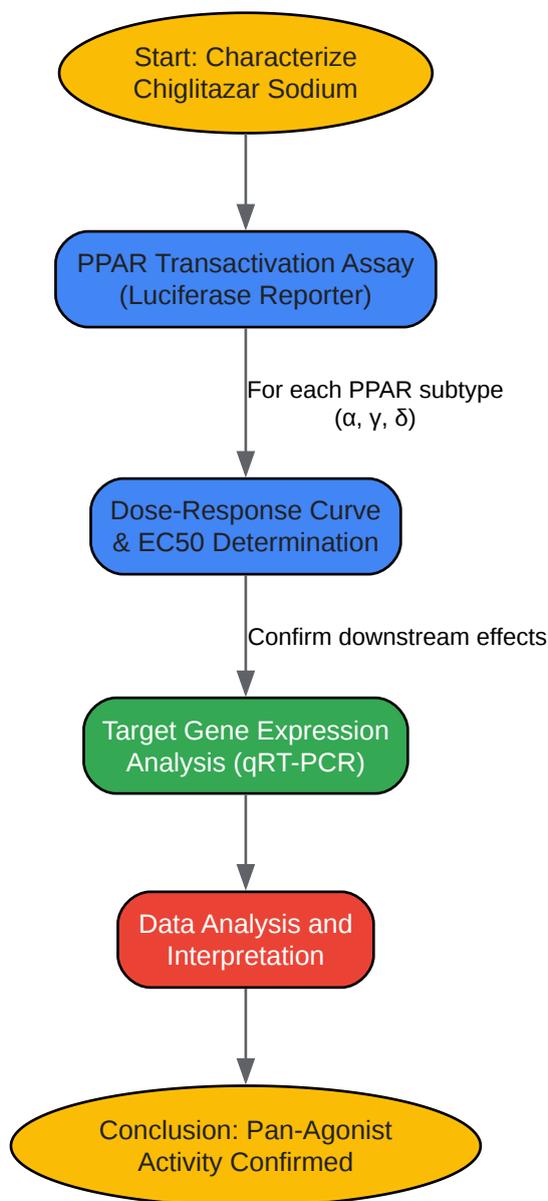
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Table 2: Example PPAR Target Genes for qRT-PCR Analysis

PPAR Subtype	Target Gene	Function
PPAR α	CPT1A	Fatty acid oxidation
ACOX1	Peroxisomal fatty acid oxidation	
PPAR γ	FABP4 (aP2)	Fatty acid binding and transport
ADIPOQ	Adiponectin, insulin sensitization	
PPAR δ	PDK4	Glucose metabolism
ANGPTL4	Lipid metabolism	

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a PPAR pan-agonist like **Chiglitazar sodium**.



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In Vitro Characterization Workflow

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